Bienvenue dans la boutique en ligne BenchChem!

3-(Propylsulfonamido)phenylboronic acid

β-lactamase inhibitor design physicochemical property optimization antibacterial drug discovery

3-(Propylsulfonamido)phenylboronic acid (CAS 1072945-64-2, MFCD10699610) is a meta-substituted arylboronic acid with the molecular formula C9H14BNO4S and a molecular weight of 243.09 g/mol. This compound is available commercially at 98% purity from multiple authorized suppliers including Apollo Scientific, ABCR, and Santa Cruz Biotechnology, typically in 1 g, 5 g, and 100 mg packaging.

Molecular Formula C9H14BNO4S
Molecular Weight 243.09 g/mol
CAS No. 1072945-64-2
Cat. No. B1463659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Propylsulfonamido)phenylboronic acid
CAS1072945-64-2
Molecular FormulaC9H14BNO4S
Molecular Weight243.09 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)NS(=O)(=O)CCC)(O)O
InChIInChI=1S/C9H14BNO4S/c1-2-6-16(14,15)11-9-5-3-4-8(7-9)10(12)13/h3-5,7,11-13H,2,6H2,1H3
InChIKeyJZIHQVMLJAJFFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Propylsulfonamido)phenylboronic Acid (CAS 1072945-64-2): Procurement-Ready Sulfonamide Boronic Acid Building Block


3-(Propylsulfonamido)phenylboronic acid (CAS 1072945-64-2, MFCD10699610) is a meta-substituted arylboronic acid with the molecular formula C9H14BNO4S and a molecular weight of 243.09 g/mol . This compound is available commercially at 98% purity from multiple authorized suppliers including Apollo Scientific, ABCR, and Santa Cruz Biotechnology, typically in 1 g, 5 g, and 100 mg packaging . Its structure combines a phenylboronic acid core with a propylsulfonamido group at the meta position, placing it within the broader class of sulfonamide boronic acids that have demonstrated inhibitory activity against serine β-lactamases, including class A (KPC-2, GES-5) and class C (AmpC) enzymes [1][2].

Why 3-(Propylsulfonamido)phenylboronic Acid Cannot Be Simply Replaced by Other Sulfonamido-phenylboronic Acids


The sulfonamide boronic acid pharmacophore is highly sensitive to both the N-alkyl substituent length and the ring substitution pattern. In the seminal structure–activity relationship study by Eidam et al. (2010), even minor changes in the sulfonamide R1 side chain produced dramatic potency shifts against AmpC β-lactamase: a methylsulfonamide (compound 3) exhibited a Ki of 789 nM, while the phenylsulfonamide analog (compound 9) reached 25 nM—a 31-fold improvement [1]. Critically, the SAR for sulfonamide boronic acids was found to be completely inverted relative to the carboxamide series; larger R1 groups that improved carboxamide potency degraded sulfonamide potency by 10- to 20-fold [1]. Similarly, Linciano et al. (2019) demonstrated that ortho- versus meta-substituted phenylboronic acids show distinct binding modes against class A (GES-5) versus class C (AmpC) β-lactamases, with the meta derivative exhibiting preferential affinity for AmpC [2]. These findings establish that the specific propyl chain length and meta-substitution pattern of 3-(propylsulfonamido)phenylboronic acid are not interchangeable with methyl, cyclopropyl, or para-substituted analogs without risking substantial loss of target engagement.

Quantitative Differentiation Evidence for 3-(Propylsulfonamido)phenylboronic Acid Against Closest Analogs


Propyl vs. Methyl N-Substituent: Impact on Lipophilicity and Predicted Membrane Permeability

3-(Propylsulfonamido)phenylboronic acid possesses a three-carbon propyl chain on the sulfonamide nitrogen, in contrast to the one-carbon methyl group of the closest commercial analog 3-(methanesulfonamido)phenylboronic acid. The increased lipophilicity conferred by the propyl chain is expected to enhance Gram-negative outer membrane permeability, a critical determinant of β-lactamase inhibitor efficacy in whole-cell assays. In the sulfonamide boronic acid series characterized by Eidam et al. (2010), increasing the R1 substituent size from methyl (Ki 789 nM) to benzyl (Ki 70–210 nM) improved potency 4- to 11-fold against purified AmpC, demonstrating that larger N-alkyl groups can optimize hydrophobic interactions within the enzyme active site [1]. The propyl group represents an intermediate hydrophobicity that balances potency enhancement with aqueous solubility (measured at 1 g/L at 25°C for the target compound) .

β-lactamase inhibitor design physicochemical property optimization antibacterial drug discovery

Meta- vs. Para-Sulfonamide Substitution: Differential Molecular Recognition Across β-Lactamase Classes

The meta-substitution pattern of 3-(propylsulfonamido)phenylboronic acid positions the sulfonamide group at the 3-position of the phenyl ring, distinguishing it from para-substituted analogs such as 4-(methylsulfonamido)phenylboronic acid (CAS 380430-57-9). Linciano et al. (2019) demonstrated through X-ray crystallography and molecular docking that meta-substituted phenylboronic acid derivatives preferentially engage the AmpC (class C) β-lactamase active site, whereas ortho-substituted derivatives show better complementarity to the class A GES-5 enzyme [1]. The meta derivative (compound 3 in that study) exhibited a distinct binding pose within the AmpC active site, with the boronic acid forming the canonical tetrahedral adduct with the catalytic serine while the sulfonamide group engaged hydrogen bond networks with conserved recognition residues (Asn152 and Gln120) identified in the Eidam et al. crystal structures (PDB 3O86, 3O88, resolution 1.6–1.8 Å) [2]. This meta-substitution specificity means that para-sulfonamide analogs cannot be assumed to replicate the same binding interactions.

β-lactamase molecular recognition structure-based drug design AmpC vs. KPC-2 selectivity

Boronic Acid Moiety: Reversible Covalent β-Lactamase Inhibition vs. Non-Boronic Acid Scaffolds

The boronic acid functional group of 3-(propylsulfonamido)phenylboronic acid enables reversible covalent bond formation with the catalytic serine residue of serine β-lactamases (SBLs), mimicking the tetrahedral transition state of β-lactam hydrolysis [1]. This mechanism is fundamentally different from that of clinically used β-lactam-based inhibitors (clavulanic acid, sulbactam, tazobactam), which rely on irreversible acylation of the active-site serine and are susceptible to resistance via β-lactamase mutations [2]. In the Eidam et al. (2010) study, the most potent sulfonamide boronic acid (compound 9, Ki = 25 nM) reversed β-lactamase-mediated resistance to third-generation cephalosporins, lowering minimum inhibitory concentrations (MICs) up to 32-fold in bacterial cell culture [1]. While direct Ki or IC50 data for 3-(propylsulfonamido)phenylboronic acid against specific β-lactamases are not publicly available in peer-reviewed literature, its structural features place it squarely within the validated sulfonamide boronic acid pharmacophore class.

transition state mimicry serine β-lactamase inhibition reversible covalent inhibitor design

Suzuki–Miyaura Cross-Coupling Utility: Propylsulfonamido vs. Alternative Boronic Acid Building Blocks

As an arylboronic acid, 3-(propylsulfonamido)phenylboronic acid serves as a versatile Suzuki–Miyaura coupling partner for introducing the 3-(propylsulfonamido)phenyl moiety into more complex structures . This contrasts with non-boronic acid sulfonamide building blocks (e.g., 3-(propylsulfonamido)benzoic acid) which require amide coupling or other conjugation strategies. The boronic acid functionality enables direct sp2–sp2 and sp2–sp3 carbon–carbon bond formation under mild palladium-catalyzed conditions, a capability not shared by the corresponding carboxylic acid or pinacol ester analogs without additional deprotection steps . The commercial availability of this compound at 98% purity from multiple authorized suppliers (Apollo Scientific OR361566, ABCR AB270982) ensures reproducible coupling yields without the need for in-house synthesis and purification .

Suzuki coupling C–C bond formation medicinal chemistry building block

Enhanced Boronate Affinity at Physiological pH vs. Unsubstituted Phenylboronic Acid

The electron-withdrawing sulfonamide substituent on the phenyl ring of 3-(propylsulfonamido)phenylboronic acid lowers the pKa of the boronic acid moiety compared to unsubstituted phenylboronic acid. Li et al. (2008) demonstrated that sulfonamide- and sulfonyl-substituted phenylboronic acid-modified silica phases exhibit enhanced affinity for cis-diol-containing analytes (catecholamines, nucleosides, nucleotides) at physiological pH (5.5–6.0) relative to unsubstituted phenylboronic acid phases [1]. This pKa reduction, caused by the electron-withdrawing effect of the sulfonamide group, enables efficient boronate ester formation under milder pH conditions, reducing non-specific binding and preserving the structural integrity of acid-sensitive biomolecules [1]. The measured aqueous solubility of 1 g/L at 25°C for 3-(propylsulfonamido)phenylboronic acid further supports its utility in aqueous chromatography applications.

boronate affinity chromatography cis-diol enrichment electron-withdrawing group effect

High-Value Application Scenarios for 3-(Propylsulfonamido)phenylboronic Acid Based on Quantitative Differentiation Evidence


Lead Optimization of Class C β-Lactamase (AmpC) Inhibitors Targeting Gram-Negative Pathogens

Researchers developing non-β-lactam AmpC inhibitors for Enterobacteriaceae should procure 3-(propylsulfonamido)phenylboronic acid as a privileged scaffold. The meta-substitution pattern is preferred for AmpC engagement based on crystallographic evidence, while the propyl chain provides a calculated intermediate lipophilicity (cLogP approximately 1.0–1.2 units higher than the methyl analog) to potentially enhance outer membrane permeability while retaining sufficient aqueous solubility (1 g/L at 25°C) [1][2]. The sulfonamide boronic acid pharmacophore has been validated to achieve Ki values as low as 25 nM against purified AmpC and to reverse cephalosporin resistance up to 32-fold in bacterial cell culture, establishing a strong precedent for this compound class [1].

Suzuki–Miyaura Diversification of β-Lactamase Inhibitor Chemical Libraries

Medicinal chemistry teams building focused libraries of phenylboronic acid-based β-lactamase inhibitors should use 3-(propylsulfonamido)phenylboronic acid as a key Suzuki coupling partner. The free boronic acid functionality (confirmed 98% purity from ABCR and Apollo Scientific) enables direct Pd-catalyzed cross-coupling with aryl/heteroaryl halides to generate diverse biaryl derivatives . This approach circumvents the synthetic limitations of non-boronic acid sulfonamide intermediates, reducing the step count for library synthesis. The meta-propylsulfonamido substitution pattern is expected to impart distinct binding properties compared to the more common para-methylsulfonamido building block (CAS 380430-57-9), based on the differential molecular recognition observed between ortho- and meta-substituted phenylboronic acids in Linciano et al. (2019) [2].

Synthesis of Boronate Affinity Chromatography Stationary Phases Operating at Physiological pH

Analytical chemistry groups developing boronate affinity materials for cis-diol biomolecule enrichment should select 3-(propylsulfonamido)phenylboronic acid over unsubstituted phenylboronic acid as the affinity ligand. The electron-withdrawing sulfonamide substituent lowers the boronic acid pKa, enabling efficient cis-diol capture at pH 5.5–6.0 rather than the alkaline conditions (pH >8) required by unsubstituted phenylboronic acid [3]. This physiological pH compatibility preserves the structural integrity of acid-sensitive and base-sensitive analytes such as catecholamines, L-DOPA, and nucleotide phosphates. The compound's commercial availability as a silica-silylation-ready building block further supports its direct use in stationary phase preparation [3].

Differentiation of Boronic Acid Pharmacophore Contributions in Enzyme Inhibition Mechanism-of-Action Studies

Biochemical pharmacology groups investigating the contribution of reversible covalent boronic acid–serine interactions versus sulfonamide hydrogen bonding to overall β-lactamase inhibition should procure 3-(propylsulfonamido)phenylboronic acid alongside its corresponding carboxylic acid analog (3-(propylsulfonamido)benzoic acid). The boronic acid uniquely enables transition state mimicry through tetrahedral adduct formation with the catalytic serine, as structurally characterized for related sulfonamide boronic acids in complex with AmpC at 1.6–1.8 Å resolution (PDB 3O86, 3O88) [1]. This head-to-head comparison between the boronic acid and carboxylic acid forms can deconvolute the energetic contributions of covalent versus non-covalent interactions to target binding, informing rational inhibitor optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Propylsulfonamido)phenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.